molecular formula C28H30N2O5 B11410751 1'-ethyl-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1'-ethyl-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11410751
M. Wt: 474.5 g/mol
InChI Key: WIXIHGGPEYGJAT-UHFFFAOYSA-N
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Description

1’-ETHYL-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromene and a pyrrole-indole system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ETHYL-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrrole-indole precursors. These precursors are then subjected to a spirocyclization reaction under controlled conditions to form the spiro linkage. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial for producing the compound in large quantities, and optimization of reaction parameters such as temperature, pressure, and reaction time is essential.

Chemical Reactions Analysis

Types of Reactions

1’-ETHYL-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1’-ETHYL-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 1’-ETHYL-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1’-ETHYL-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE: can be compared with other spirocyclic compounds, such as spirooxindoles and spirochromenes.

    Spirooxindoles: These compounds feature a spiro linkage between an oxindole and another ring system. They are known for their diverse biological activities and are used in drug discovery.

    Spirochromenes: These compounds have a spiro linkage between a chromene and another ring system. They are studied for their potential therapeutic applications and as intermediates in organic synthesis.

Uniqueness

The uniqueness of 1’-ETHYL-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its specific structural features and the combination of chromene and pyrrole-indole systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

1'-ethyl-6,7-dimethyl-2-(3-propan-2-yloxypropyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C28H30N2O5/c1-6-29-21-11-8-7-10-20(21)28(27(29)33)23-24(31)19-14-17(4)18(5)15-22(19)35-25(23)26(32)30(28)12-9-13-34-16(2)3/h7-8,10-11,14-16H,6,9,12-13H2,1-5H3

InChI Key

WIXIHGGPEYGJAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC(C)C)OC5=C(C4=O)C=C(C(=C5)C)C

Origin of Product

United States

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